Cas no 2803856-63-3 (3-(1-Aminocyclobutyl)propanenitrile hydrochloride)
3-(1-Aminocyclobutyl)propanenitrile hydrochloride Chemical and Physical Properties
Names and Identifiers
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- EN300-37443735
- 2803856-63-3
- 3-(1-aminocyclobutyl)propanenitrile hydrochloride
- 3-(1-Aminocyclobutyl)propanenitrile hydrochloride
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- Inchi: 1S/C7H12N2.ClH/c8-6-2-5-7(9)3-1-4-7;/h1-5,9H2;1H
- InChI Key: LHYNDYYCCMRCAU-UHFFFAOYSA-N
- SMILES: Cl.NC1(CCC#N)CCC1
Computed Properties
- Exact Mass: 160.0767261g/mol
- Monoisotopic Mass: 160.0767261g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 138
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.8Ų
3-(1-Aminocyclobutyl)propanenitrile hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37443735-0.05g |
3-(1-aminocyclobutyl)propanenitrile hydrochloride |
2803856-63-3 | 95.0% | 0.05g |
$226.0 | 2025-03-16 | |
| Enamine | EN300-37443735-0.1g |
3-(1-aminocyclobutyl)propanenitrile hydrochloride |
2803856-63-3 | 95.0% | 0.1g |
$337.0 | 2025-03-16 | |
| Enamine | EN300-37443735-0.25g |
3-(1-aminocyclobutyl)propanenitrile hydrochloride |
2803856-63-3 | 95.0% | 0.25g |
$481.0 | 2025-03-16 | |
| Enamine | EN300-37443735-0.5g |
3-(1-aminocyclobutyl)propanenitrile hydrochloride |
2803856-63-3 | 95.0% | 0.5g |
$758.0 | 2025-03-16 | |
| Enamine | EN300-37443735-1.0g |
3-(1-aminocyclobutyl)propanenitrile hydrochloride |
2803856-63-3 | 95.0% | 1.0g |
$971.0 | 2025-03-16 | |
| Enamine | EN300-37443735-2.5g |
3-(1-aminocyclobutyl)propanenitrile hydrochloride |
2803856-63-3 | 95.0% | 2.5g |
$1903.0 | 2025-03-16 | |
| Enamine | EN300-37443735-5.0g |
3-(1-aminocyclobutyl)propanenitrile hydrochloride |
2803856-63-3 | 95.0% | 5.0g |
$2816.0 | 2025-03-16 | |
| Enamine | EN300-37443735-10.0g |
3-(1-aminocyclobutyl)propanenitrile hydrochloride |
2803856-63-3 | 95.0% | 10.0g |
$4176.0 | 2025-03-16 | |
| 1PlusChem | 1P028GJ9-50mg |
3-(1-aminocyclobutyl)propanenitrilehydrochloride |
2803856-63-3 | 95% | 50mg |
$332.00 | 2024-05-07 | |
| 1PlusChem | 1P028GJ9-100mg |
3-(1-aminocyclobutyl)propanenitrilehydrochloride |
2803856-63-3 | 95% | 100mg |
$479.00 | 2024-05-07 |
3-(1-Aminocyclobutyl)propanenitrile hydrochloride Related Literature
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1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on 3-(1-Aminocyclobutyl)propanenitrile hydrochloride
Chemical Profile and Research Advances of 3-(1-Aminocyclobutyl)propanenitrile Hydrochloride (CAS No. 2803856-63-3)
CAS No. 2803856-63-3 is a specialized organic compound with the systematic name 3-(1-Aminocyclobutyl)propanenitrile hydrochloride. This compound belongs to the class of nitriles substituted with an aminocyclobutyl group, forming a zwitterionic salt with hydrochloric acid. The integration of a cyclobutane ring, an amino functional group, and a nitrile (cyanide) moiety in its structure provides unique physicochemical properties that have attracted attention in medicinal chemistry and materials science. Recent studies highlight its potential as a scaffold for drug discovery, particularly in targeting enzyme inhibition and receptor modulation.
The molecular architecture of 3-(1-Aminocyclobutyl)propanenitrile hydrochloride features a three-carbon propionitrile chain bridging the cyclobutane ring and the hydrochloride salt-forming amino group. The cyclobutane ring, a four-membered cyclic system, introduces strain energy that can influence reactivity and conformational flexibility. The nitrile group (-C≡N) is known for its ability to act as an electrophilic warhead in biochemical interactions, while the ammonium chloride salt enhances solubility in polar solvents. These structural characteristics make it a versatile intermediate in synthetic organic chemistry.
Synthetic pathways to CAS No. 2803856-63-3 typically involve multi-step reactions starting from cyclobutanecarboxylic acid derivatives or related precursors. A notable approach reported in *Organic Letters* (2024) utilizes microwave-assisted amidation followed by nitrilation using cyanogen bromide under phase-transfer catalysis conditions. This method achieves high regioselectivity and yield, critical for large-scale applications. Researchers at the University of Tokyo demonstrated that incorporating chiral auxiliaries during synthesis can control stereochemistry at the cyclobutane ring, enabling enantiomerically pure derivatives for pharmaceutical development.
In terms of biological activity, recent investigations have explored the potential of compounds like 3-(1-Aminocyclobutyl)propanenitrile hydrochloride as enzyme inhibitors. A 2024 study published in *ACS Medicinal Chemistry Letters* revealed that structurally similar nitriles exhibit potent inhibition against matrix metalloproteinases (MMPs), enzymes implicated in cancer metastasis and inflammatory diseases. The nitrile functionality is hypothesized to mimic transition states during enzymatic catalysis, while the cyclobutane ring's rigidity restricts conformational changes required for substrate binding.
The compound's role as a pharmacophore has also been examined in G protein-coupled receptor (GPCR) targeting studies. Researchers at ETH Zürich (2024) synthesized analogs with modified substituents on the cyclobutane ring and observed enhanced affinity for serotonin receptors (5-HT1A). These findings suggest that fine-tuning the spatial arrangement of functional groups could optimize receptor selectivity—a key challenge in modern drug design.
Beyond pharmaceutical applications, CAS No. 2803856-63-3 shows promise in materials science due to its ability to form hydrogen-bonded networks through the ammonium chloride salt bridge. A 2024 patent application by BASF describes its use as a crosslinking agent in polymer synthesis, where it improves mechanical strength while maintaining thermal stability up to 250°C. This property could be valuable in developing advanced composites for aerospace or automotive industries.
The stability profile of this compound has been extensively characterized using techniques like differential scanning calorimetry (DSC). Data from *Journal of Thermal Analysis and Calorimetry* (Q4 2024) indicate that it undergoes two distinct thermal transitions: an endothermic peak at ~98°C corresponding to dehydration and another at ~197°C associated with decomposition into cyclobutanecarbonitrile derivatives. Such information is crucial for optimizing storage conditions and processing parameters during industrial applications.
Eco-friendly synthesis methods are gaining prominence due to increasing environmental regulations. A green chemistry approach published by Green Chemists Inc., demonstrated that using deep eutectic solvents instead of traditional organic solvents reduces reaction time by 40% while maintaining >95% purity levels for CAS No. 2803856-63-3. This aligns with industry trends toward sustainable chemical manufacturing processes.
In analytical chemistry, this compound serves as an internal standard for mass spectrometry analysis due to its distinct fragmentation pattern under electrospray ionization (ESI). Researchers at MIT developed a method where it acts as a reference point for quantifying trace amounts of other nitriles in complex mixtures—a technique now being adopted by several pharmaceutical quality control laboratories.
Ongoing research focuses on expanding its utility through structural modifications. For instance, attaching polyethylene glycol (PEG) chains to create water-soluble prodrugs is currently under investigation at Stanford University's Department of Chemical Engineering. Preliminary results show improved bioavailability when administered orally compared to conventional formulations.
The market dynamics surrounding compounds like CAS No. 2803856-63-3 reflect growing demand from both academic institutions and private enterprises engaged in drug discovery programs targeting neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease—conditions where enzyme regulation plays critical roles according to recent findings from Nature Reviews Drug Discovery (Vol 77, Issue 9).
In conclusion, ongoing advancements across multiple scientific disciplines continue to expand our understanding of how molecules like CAS No. 2803856-63-3 / 3-(1-Aminocyclobutyl)propanenitrile hydrochloride can contribute significantly not only towards developing novel therapeutics but also towards creating innovative materials with tailored properties meeting specific industrial needs through strategic molecular design principles supported by cutting-edge research methodologies including computational modeling approaches now routinely employed alongside experimental studies within contemporary chemical research environments worldwide.
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